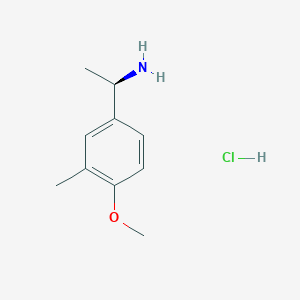

(R)-1-(4-Methoxy-3-methylphenyl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(R)-1-(4-Methoxy-3-methylphenyl)ethan-1-amine hydrochloride" is a chiral amine that is part of a class of compounds known for their potential pharmacological properties. The R-enantiomer of this compound, specifically, has been synthesized and evaluated for its analgesic activity, showing promising results in certain studies .

Synthesis Analysis

The synthesis of optically pure enantiomers of 1-aryl-2-phenylethylamines, including the (R)-enantiomer of our compound of interest, has been achieved through asymmetric reactions. The process involves the reaction of (E)-(S)- and (E)-(R)-N-(2-hydroxy-1-isopropylethyl) arylmethylideneamines with Grignard reagents, leading to products with 100% optical purity. The absolute configurations of these compounds were confirmed using circular dichroism .

Molecular Structure Analysis

The molecular structure of "(R)-1-(4-Methoxy-3-methylphenyl)ethan-1-amine hydrochloride" includes a chiral center at the ethan-1-amine, which is responsible for its optical activity. The presence of the 4-methoxy-3-methylphenyl group suggests potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions due to the methoxy and methyl groups .

Chemical Reactions Analysis

While the specific chemical reactions of "(R)-1-(4-Methoxy-3-methylphenyl)ethan-1-amine hydrochloride" are not detailed in the provided papers, related compounds have been shown to undergo metabolic transformations. For instance, methoxychlor, a proestrogenic pesticide with a methoxyphenyl group, is metabolized by hepatic P450 monooxygenases through demethylation and ring-hydroxylation. These reactions are catalyzed by CYP2B isozymes, indicating that similar metabolic pathways could potentially apply to our compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(R)-1-(4-Methoxy-3-methylphenyl)ethan-1-amine hydrochloride" are not explicitly described in the provided papers. However, the compound's hydrochloride form suggests it is likely to be a solid at room temperature with increased water solubility compared to its free base form. The presence of the methoxy group may influence its lipophilicity, which in turn could affect its absorption and distribution in biological systems .

Relevant Case Studies

The analgesic activity of the compound has been evaluated in the acetic acid-induced mouse-writhing assay. The hydrochloride form of the compound demonstrated inhibition of writhing and was found to be equipotent with (-)-pentazocine hydrochloride, a known analgesic. This suggests that "(R)-1-(4-Methoxy-3-methylphenyl)ethan-1-amine hydrochloride" and its related compounds have potential as pain-relieving agents .

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of related compounds involves complex chemical reactions, often aiming at understanding the stereochemistry and optimizing the conditions for obtaining high-purity products. For example, the synthesis of stereogenic centers carrying methoxy and methylphenyl substituents demonstrates the importance of precise control over stereochemical outcomes in chemical synthesis (Guangyou Zhang et al., 2007).

Pharmacological Potential

- Research on compounds with a similar structure has explored their pharmacological potential, including their activity as receptor antagonists or enzyme inhibitors. For instance, studies on novel 5-HT2A receptor antagonists reveal the therapeutic prospects of such compounds in treating disorders related to serotonin receptors (D. Gully et al., 2002).

Chemical Properties and Reactions

- The chemical reactivity of compounds bearing methoxy and methylphenyl groups is of significant interest, as these functionalities influence the compounds' behavior in various chemical reactions. Studies have delved into the kinetics and mechanisms of reactions involving such compounds, providing insights into their reactivity and potential applications in synthesis (E. Castro et al., 2001).

Environmental and Biological Degradation

- The environmental fate and biological degradation of related compounds, such as pesticides or pharmaceutical intermediates, have also been investigated. Understanding how these compounds degrade under various conditions can inform their safe use and disposal (Koji Satsuma et al., 2012).

properties

IUPAC Name |

(1R)-1-(4-methoxy-3-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7-6-9(8(2)11)4-5-10(7)12-3;/h4-6,8H,11H2,1-3H3;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMPFGWJXVRYEI-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(4-methoxy-3-methylphenyl)ethan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

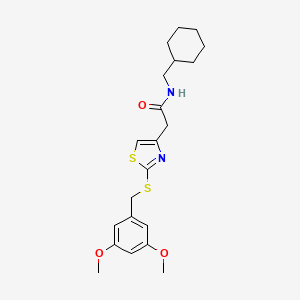

![(E)-4-(Dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]but-2-enamide](/img/structure/B2519534.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)

![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)